molecular formula C7H6FN3 B13090495 2,3-Diamino-5-fluorobenzonitrile

2,3-Diamino-5-fluorobenzonitrile

Cat. No.: B13090495
M. Wt: 151.14 g/mol
InChI Key: BAVZBSUEWGHYGJ-UHFFFAOYSA-N
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Description

2,3-Diamino-5-fluorobenzonitrile is an organic compound with the molecular formula C7H6FN3 It is a derivative of benzonitrile, characterized by the presence of two amino groups and one fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diamino-5-fluorobenzonitrile typically involves the nitration of a fluorobenzene derivative followed by reduction and amination steps. One common method includes the following steps:

    Nitration: Fluorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Amination: The resulting compound undergoes further amination to introduce the second amino group, often using ammonia or an amine source under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Diamino-5-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to an amine group under suitable conditions.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to 2,3-diaminobenzylamine.

    Substitution: Introduction of various functional groups replacing the fluorine atom.

Scientific Research Applications

2,3-Diamino-5-fluorobenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-Diamino-5-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    2-Amino-5-fluorobenzonitrile: Similar structure but with only one amino group.

    2,3-Diaminobenzonitrile: Lacks the fluorine atom.

    2,3-Diamino-4-fluorobenzonitrile: Fluorine atom in a different position.

Uniqueness: 2,3-Diamino-5-fluorobenzonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both amino groups and a fluorine atom provides a balance of electronic and steric effects, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

IUPAC Name

2,3-diamino-5-fluorobenzonitrile

InChI

InChI=1S/C7H6FN3/c8-5-1-4(3-9)7(11)6(10)2-5/h1-2H,10-11H2

InChI Key

BAVZBSUEWGHYGJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)N)N)F

Origin of Product

United States

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